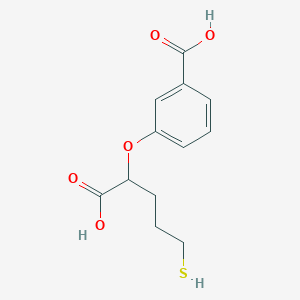
3-(1-Carboxy-4-mercaptobutoxy)benzoic acid
Cat. No. B8338055
M. Wt: 270.30 g/mol
InChI Key: KUHQPVJMGPHXPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07220780B2
Procedure details


A solution of methyl 3-(4-acetylthio-1-methoxycarbonylbutoxy)benzoate XV (8.00 g, 23.5 mmol) in THF (60 mL) was deoxygenated by bubbling N2 through the solution for 1 hour. To the solution was added deoxygenated 3 N NaOH (47 mL, 141 mmol) and the mixture was stirred for 24 hours at room temperature under N2. The mixture was acidified with 1 N HCl and extracted with EtOAc (3×300 mL). The organic extracts were washed with water (300 mL) and brine (300 mL), dried over MGSO4, filtered, and concentrated. The residual oil was dissolved in ether and the solution was concentrated to afford 3-(1-carboxy-4-mercaptobutoxy)-benzoic acid (4.40 g, 16.3 mmol, 69%) as a white solid: 1H NMR (CDCl3) δ1.40 (t, J=7.9 Hz, 1H), 1.83-1.99 (m, 2H), 2.11-2.22 (m, 2H), 2.63 (m, 2H), 4.76 (dd, J=7.3, 5.0 Hz, 1H), 7.23 (m, 1H), 7.38 (t, J=7.8 Hz, 1H), 7.49 (m, 1H), 7.72 (d, J=7.7 Hz, 1H); 13C NMR (CDCl3) δ24.1, 29.6, 31.2, 75.5, 114.8, 122.1, 123.9, 129.9, 130.5, 157.6, 171.8, 177.1. Elemental analysis calculated for C12H14O5S: C, 53.32; H, 5.22; S, 11.86. Found: C, 53.04; H, 5.38; S, 11.58.
Name
methyl 3-(4-acetylthio-1-methoxycarbonylbutoxy)benzoate
Quantity
8 g
Type
reactant
Reaction Step One




Yield
69%
Identifiers


|
REACTION_CXSMILES
|
C([S:4][CH2:5][CH2:6][CH2:7][CH:8]([C:20]([O:22]C)=[O:21])[O:9][C:10]1[CH:11]=[C:12]([CH:17]=[CH:18][CH:19]=1)[C:13]([O:15]C)=[O:14])(=O)C.[OH-].[Na+].Cl>C1COCC1>[C:20]([CH:8]([O:9][C:10]1[CH:11]=[C:12]([CH:17]=[CH:18][CH:19]=1)[C:13]([OH:15])=[O:14])[CH2:7][CH2:6][CH2:5][SH:4])([OH:22])=[O:21] |f:1.2|
|
Inputs


Step One
|
Name
|
methyl 3-(4-acetylthio-1-methoxycarbonylbutoxy)benzoate
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)SCCCC(OC=1C=C(C(=O)OC)C=CC1)C(=O)OC
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
47 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 24 hours at room temperature under N2
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by bubbling N2 through the solution for 1 hour
|
|
Duration
|
1 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the solution was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc (3×300 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic extracts were washed with water (300 mL) and brine (300 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried over MGSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residual oil was dissolved in ether
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the solution was concentrated
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(O)C(CCCS)OC=1C=C(C(=O)O)C=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 16.3 mmol | |
| AMOUNT: MASS | 4.4 g | |
| YIELD: PERCENTYIELD | 69% | |
| YIELD: CALCULATEDPERCENTYIELD | 69.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
